2,4-Diphenylimidazole

描述

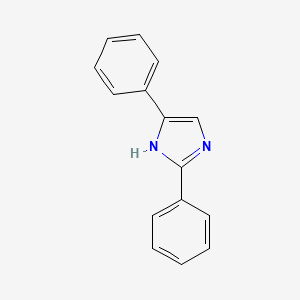

2,4-Diphenylimidazole is an organic compound with the chemical formula C15H12N2. It is a white crystalline solid that is soluble in some organic solvents, such as ethanol and dichloromethane . This compound is part of the imidazole family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

2,4-Diphenylimidazole can be synthesized through several methods. One common method involves the condensation of benzil with benzaldehyde in the presence of ammonium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the imidazole ring.

Another method involves the use of fluorinated graphene oxide as a catalyst. In this approach, benzil, different aldehydes, and ammonium acetate are reacted together to form 2,4,5-triarylimidazole derivatives . This method is noted for its efficiency and the ability to recover and reuse the catalyst multiple times without significant loss in activity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. The choice of solvents and purification methods also plays a significant role in the industrial synthesis of this compound.

化学反应分析

1.2. Base-Promoted Annulation

A transition-metal-free approach utilizes amidoximes and terminal alkynes in the presence of Cs₂CO₃ in DMSO at 100°C . This method offers high atom economy and yields up to 76% .

Mechanism :

- Nucleophilic addition of amidoxime to alkyne.

- 3,3-Sigmatropic rearrangement.

- Cyclization and dehydration .

1.3. Alternative Routes

- Lewis Acid-Catalyzed Synthesis : Reaction of 2H-azirines with nitriles using BF₃·OEt₂ as a catalyst.

- Multicomponent Reactions : Benzil, aldehydes, and ammonium acetate in ethanol at 70–78°C yield derivatives like 2-methyl-4,5-diphenylimidazole .

Functionalization Reactions

The imidazole ring undergoes selective modifications at the N1 and N3 positions:

2.1. N-Alkylation and N-Acylation

- N-Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in the presence of bases (K₂CO₃ or Et₃N) to form N-alkylated derivatives .

- N-Acylation : Acetic anhydride or acyl chlorides introduce acyl groups at the N-position.

2.2. Electrophilic Substitution

The phenyl rings undergo nitration , sulfonation , or halogenation at para positions due to electron-donating effects of the imidazole ring . For instance:

Coordination Chemistry

2,4-Diphenylimidazole acts as a bidentate ligand , forming stable complexes with transition metals:

Key Interactions :

- Nitrogen atoms in the imidazole ring donate electron pairs to metal centers.

- Complexes exhibit octahedral or square-planar geometries .

Comparative Reactivity of Imidazole Derivatives

The dual phenyl groups enhance steric hindrance and electronic effects compared to simpler imidazoles:

| Compound | Reactivity | Unique Feature |

|---|---|---|

| 1H-Imidazole | High basicity (pKa ~14) | Unsubstituted, reactive N-H bond |

| 2-Phenylimidazole | Moderate steric hindrance | Single phenyl substitution |

| This compound | Reduced basicity (pKa ~10) | Enhanced stability for metal coordination |

| 4-Methylimidazole | Higher solubility in polar solvents | Methyl group improves hydrophilicity |

Mechanistic Insights

科学研究应用

Pharmaceutical Development

Anticancer Activity:

2,4-Diphenylimidazole has been identified as a key intermediate in the synthesis of several anticancer agents. Its ability to inhibit specific enzymes involved in tumor growth makes it a valuable compound in cancer research. For instance, derivatives of this compound have shown promising results in inhibiting the activity of proteases associated with cancer cell proliferation .

Anti-inflammatory and Analgesic Properties:

Studies have demonstrated that certain derivatives of this compound exhibit significant anti-inflammatory activity. For example, compounds with specific substitutions on the phenyl rings have shown enhanced efficacy compared to standard anti-inflammatory drugs like indomethacin . The structure-activity relationship indicates that modifications can lead to improved therapeutic outcomes.

Antiviral Activity:

Recent research has highlighted the potential of this compound derivatives as antiviral agents against SARS-CoV-2. These compounds have demonstrated inhibition of the viral main protease (3CLpro), which is crucial for viral replication. In vitro studies indicated substantial enzyme inhibition rates, suggesting their potential as leads in developing antiviral therapies .

Material Science

Organic Light-Emitting Diodes (OLEDs):

The electronic properties of this compound make it suitable for applications in advanced materials such as OLEDs. Its ability to enhance efficiency and brightness in display technologies is being explored extensively . The unique electronic characteristics of this compound allow for improved charge transport and luminescence.

Hydrogels and Biomaterials:

The incorporation of this compound into hydrogel formulations has been investigated for drug delivery systems. These hydrogels can provide controlled release of therapeutic agents while maintaining biocompatibility, making them ideal for various biomedical applications .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in studies focused on enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into cellular processes and potential therapeutic targets. The compound's ability to modulate enzyme activity is critical for understanding its biochemical pathways .

Agricultural Chemistry:

In agricultural applications, this compound is being explored for its potential in developing selective agrochemicals. This includes formulations aimed at enhancing the efficacy of pesticides while minimizing harm to non-target organisms .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 2,4-Diphenylimidazole involves its interaction with various molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound’s ability to form hydrogen bonds and interact with metal ions in enzyme active sites contributes to its effectiveness .

相似化合物的比较

2,4-Diphenylimidazole can be compared with other similar compounds, such as:

4,5-Diphenylimidazole: This compound has similar structural features but differs in the position of the phenyl groups, which can affect its reactivity and biological activity.

2,4,5-Triphenylimidazole: This compound has an additional phenyl group, which can enhance its stability and interaction with biological targets.

Imidazole-2-thiones: These compounds have a sulfur atom in place of one of the nitrogen atoms, which can significantly alter their chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it a versatile compound for various applications.

生物活性

2,4-Diphenylimidazole is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. The compound's structure, characterized by an imidazole ring substituted at the 2 and 4 positions with phenyl groups, underlies its significant interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and research findings.

Target Enzymes:

this compound primarily acts as an inhibitor of the enzyme α-glucosidase , which plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, the compound reduces the rate of carbohydrate digestion and consequently slows glucose release into the bloodstream. This mechanism is particularly relevant for managing diabetes, as it helps in controlling postprandial blood sugar levels.

Biochemical Pathways:

The inhibition of α-glucosidase affects several biochemical pathways related to carbohydrate metabolism. The compound's action can lead to improved glycemic control in diabetic patients by delaying glucose absorption in the intestines.

Pharmacological Applications

This compound has shown potential in various pharmacological contexts:

- Antiviral Activity: Recent studies have identified this compound derivatives as promising candidates for inhibiting SARS-CoV-2 3CLpro, a validated target for COVID-19 treatment. The compound exhibited effective inhibition against both the Wuhan and Delta variants of the virus with IC50 values around 7.4 to 12.6 µM .

- Anticancer Properties: Research indicates that imidazole derivatives can act as inhibitors of Heat Shock Protein 90 (HSP90) , a critical molecular chaperone involved in cancer cell survival. Compounds derived from this compound have demonstrated antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents .

- Antimicrobial Activity: Studies have explored the antibacterial properties of related imidazole compounds. For instance, some derivatives exhibited significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . However, not all derivatives showed strong antibacterial effects; some were less effective than established antibiotics like ciprofloxacin.

Table: Summary of Biological Activities

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a recent study focusing on the antiviral properties of diphenylimidazole derivatives, researchers synthesized various analogs and assessed their effectiveness against SARS-CoV-2. The results indicated that specific substitutions on the phenyl rings enhanced antiviral potency through increased lipophilicity and improved molecular interactions with the viral protease . This finding highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study: Anticancer Potential

Another study evaluated the anticancer potential of imidazole derivatives targeting HSP90. The compounds were tested against multiple breast cancer cell lines, revealing significant antiproliferative activity at low micromolar concentrations. The mechanism involved degradation of client oncoproteins via the ubiquitin-proteasome pathway, leading to apoptosis in cancer cells .

常见问题

Q. Basic: What are the common synthetic routes for 2,4-diphenylimidazole, and how can reaction conditions be optimized to improve yield?

Answer:

this compound is typically synthesized via cyclization reactions. A base-promoted annulation of benzamidoxime with phenyl acetylene in DMSO using Na₂CO₃ as a catalyst yields this compound, though initial yields may be low (~10%). Optimization strategies include adjusting stoichiometry (e.g., 2.0 equivalents of alkyne), prolonging reflux time (e.g., 24 hours), and using glacial acetic acid as a proton source to stabilize intermediates . Alternative routes involve multi-component reactions catalyzed by secondary amines under solvent-free conditions, achieving higher yields (e.g., 65% for 1-benzyl-2-(4’-nitrophenyl)-4,5-diphenylimidazole) via one-pot protocols .

Q. Basic: What spectroscopic and structural characterization techniques are essential for confirming this compound derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 4.88 ppm for CH₂ in benzyl-substituted derivatives) .

- IR Spectroscopy : Identification of C=N stretching vibrations (~1608 cm⁻¹) and C–H stretches in aryl groups .

- X-ray Diffraction : Resolves crystal structure ambiguities, as demonstrated for this compound recrystallized in petroleum/EtOAc/EtOH .

- Elemental Analysis (C.H.N.) : Validates purity and stoichiometry, particularly for azodye derivatives .

Q. Advanced: How does covalent functionalization of carbon nanotubes (CNTs) with this compound modulate electronic properties?

Answer:

DFT studies reveal that diphenylimidazole functionalization introduces charge transfer between the CNT and imidazole moiety. For protonated CNT-diphenylimidazole models:

- Charge Redistribution : ~0.36–0.38 e⁻ transfers from the CNT’s C-atom to the imidazole’s N-center, creating localized negative charges (−0.50 e⁻) on adjacent N-atoms .

- Structural Effects : Minimal distortion of CNT geometry (C–C bond length changes <0.016 Å), but phenyl groups avoid close contact (~2.59–3.11 Å from CNT surface), reducing steric interference .

- Molecular Orbitals : HOMO/LUMO dominated by CNT contributions, with HOMO−1 to HOMO−5 showing hybridized imidazole-CNT character, enabling tunable conductivity .

Q. Advanced: What role does this compound play in charge-transfer processes for organic light-emitting diodes (OLEDs)?

Answer:

In triphenylamine-imidazole-based luminophores:

- HOMO-LUMO Alignment : HOMO resides on the triphenylamine donor, while LUMO localizes on the diphenylimidazole acceptor, enabling intramolecular charge transfer (ICT) with calculated energy gaps of 3.67–3.99 eV .

- Bandgap Tuning : Adding diphenylimidazole groups redshifts absorption (optical bandgap: 2.41–2.68 eV) by extending conjugation, as confirmed by Kubelka–Munk analysis .

- TD-DFT Validation : Excitation wavelengths and oscillator strengths align with experimental emission profiles, supporting its use in deep-blue OLEDs .

Q. Advanced: How can acid-base properties of this compound-derived azodyes inform their application in pH-sensitive materials?

Answer:

Azodyes such as 2-(sulfapyridineazo)-4,5-diphenylimidazole exhibit pH-dependent behavior:

- Ionization Constants : Determined via spectrophotometric titration (pH 0.65–12), with protonation occurring at the imidazole N-atom (pKa ~4–6) and deprotonation at sulfonic acid groups (pKa ~10–12) .

- Solvent Effects : Polar solvents stabilize zwitterionic forms, shifting λmax by 20–40 nm, critical for designing environment-responsive sensors .

Q. Advanced: What methodological challenges arise in computational modeling of this compound’s reactivity?

Answer:

Key considerations include:

- Basis Set Selection : B3LYP/6-31G(d,p) balances accuracy and computational cost for geometry optimization and MO analysis .

- Implicit Solvation : Water dielectric models (e.g., SMD) account for solvent effects on charge distribution and protonation states .

- NBO Analysis : Quantifies charge transfer (e.g., 0.14–0.38 e⁻ shifts) and hyperconjugative interactions in functionalized CNTs .

Q. Advanced: How do structural modifications of this compound derivatives enhance photochromic performance?

Answer:

Bridged imidazole dimers with diphenylimidazole units exhibit rapid thermal bleaching (τ₁/₂ < 1 sec):

- Naphthalene Bridges : Accelerate fading rates by stabilizing transition states via π-π stacking .

- [2.2]Paracyclophane Moieties : Enhance rigidity, reducing energy barriers for ring-opening/closing photochromic cycles .

Q. Basic: What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Answer:

Challenges include low yields in base-promoted routes (e.g., 10% initial yield) and byproduct formation in multi-component reactions. Solutions:

- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) may improve cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

属性

IUPAC Name |

2,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304756 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-83-7 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。